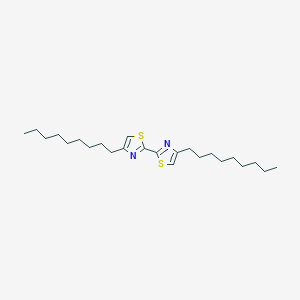

4,4'-Dinonyl-2,2'-bithiazole

説明

4,4’-Dinonyl-2,2’-bithiazole is a chemical compound with the molecular formula C24H40N2S2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4,4’-Dinonyl-2,2’-bithiazole-based copolymers has been achieved via Pd-catalyzed direct C–H arylation . This process involves the direct arylation polycondensation of a bithiazole derivative with dibromoarylenes, resulting in the corresponding bithiazole-based copolymers .Molecular Structure Analysis

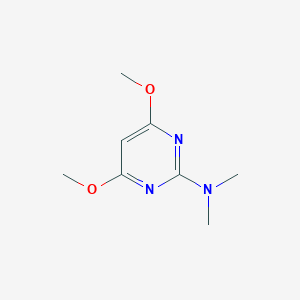

The molecular structure of 4,4’-Dinonyl-2,2’-bithiazole consists of 24 carbon atoms, 40 hydrogen atoms, 2 nitrogen atoms, and 2 sulfur atoms . The InChI string representation of its structure isInChI=1S/C24H40N2S2/c1-3-5-7-9-11-13-15-17-21-19-27-23 (25-21)24-26-22 (20-28-24)18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 . Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of 4,4’-Dinonyl-2,2’-bithiazole-based copolymers is the Pd-catalyzed direct C–H arylation . This reaction involves the direct arylation polycondensation of a bithiazole derivative with dibromoarylenes .Physical and Chemical Properties Analysis

The molecular weight of 4,4’-Dinonyl-2,2’-bithiazole is 420.7 g/mol . It has a XLogP3-AA value of 10.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 17 rotatable bonds, indicating its flexibility . Its topological polar surface area is 82.3 Ų .科学的研究の応用

Electrochemical Applications

- Active Electrode Material for Supercapacitors : A novel comonomer based on 4,4'-Dinonyl-2,2'-bithiazole was synthesized and used as an active electrode material in supercapacitors, showing promising capacitive behavior and specific capacitance values (Çakmak Cebeci, Sezer, & Sarac, 2009).

Polymer Science

- Conjugated, n-Dopable, Bithiazole-Containing Polymers : Research on conjugated polymers containing this compound has illustrated the ability to tune polymer properties, maintaining characteristic electrochemical behavior like reversible reduction and conductivities (Politis, Curtis, Gonzalez, Martin, He, & Kanicki, 1998).

Optoelectronic Properties

- Organometallic Polymer Light-Emitting Diodes : A study demonstrated the use of this compound in the synthesis of novel platinum metallopolyynes, leading to applications in polymer light-emitting diodes with unique optical properties (Wong, Zhou, He, Cheung, Ng, Djurišić, & Chan, 2008).

Photovoltaic Performance

- Dithienosilole and Bithiazole Backboned Polymers : The influence of thiophene-bridge on photovoltaic performances of polymers containing this compound was investigated, showing significant effects on solar cell efficiency and electrical properties (Zheng, Gu, Zhu, Bao, Wen, Qiu, Zhu, Sun, & Yang, 2015).

Molecular Structure Studies

- Cobalt(II) and Nickel(II) Complexes with Bithiazole : Research explored the tumor-inhibiting properties and molecular structure of cobalt(II) and nickel(II) complexes with derivatives of this compound, highlighting potential biomedical applications (Yan-ni, Pin, Wang, Yun-Long, Shixiong, & Jinling, 1996).

作用機序

Target of Action

4,4’-Dinonyl-2,2’-bithiazole is primarily used in the synthesis of copolymers . Its primary targets are dibromoarylenes, with which it interacts during the synthesis process .

Mode of Action

The compound interacts with its targets through a process known as direct arylation polycondensation . This process involves the reaction of a bithiazole derivative (in this case, 4,4’-Dinonyl-2,2’-bithiazole) with dibromoarylenes . The reaction is facilitated by a phosphine-free catalytic system .

Biochemical Pathways

The direct arylation polycondensation process leads to the formation of bithiazole-based copolymers . These copolymers can be used in various applications, including the development of semiconducting polymers .

Result of Action

The result of the action of 4,4’-Dinonyl-2,2’-bithiazole is the formation of bithiazole-based copolymers . These copolymers have potential applications in various fields, including the development of semiconducting polymers .

Action Environment

The action of 4,4’-Dinonyl-2,2’-bithiazole is influenced by several environmental factors. For instance, the direct arylation polycondensation process is facilitated by a phosphine-free catalytic system and typically occurs at a temperature of 100°C . Additionally, the reaction is usually carried out under a nitrogen atmosphere using a standard Schlenk technique .

将来の方向性

The future directions for the research and development of 4,4’-Dinonyl-2,2’-bithiazole could involve further exploration of its synthesis process, particularly the Pd-catalyzed direct C–H arylation . Additionally, the development of new applications for 4,4’-Dinonyl-2,2’-bithiazole-based copolymers could be a potential area of interest .

特性

IUPAC Name |

4-nonyl-2-(4-nonyl-1,3-thiazol-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2S2/c1-3-5-7-9-11-13-15-17-21-19-27-23(25-21)24-26-22(20-28-24)18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAZWICXOXNWDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CSC(=N1)C2=NC(=CS2)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598825 | |

| Record name | 4,4'-Dinonyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180729-91-3 | |

| Record name | 4,4'-Dinonyl-2,2'-bi-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 4,4'-dinonyl-2,2'-bithiazole and how is it characterized?

A1: this compound consists of two thiazole rings connected at the 2,2' positions, each bearing a nonyl (C9H19) group at the 4 position. This structure allows for polymerization through the 5 and 5' positions.

- Spectroscopic Data: Characterization typically involves techniques like NMR (Nuclear Magnetic Resonance) to confirm structure and UV-Vis spectroscopy to assess its optical properties (absorption and emission). [, , ]

Q2: How does the incorporation of this compound into polymers influence their optical properties and what is the significance?

A2: The bithiazole unit acts as an electron-accepting group within the polymer backbone. This influences the polymer's band gap, which in turn dictates the color of light emitted in LED applications or the wavelengths of light absorbed in photovoltaic devices. For instance, poly(bithiazole)s have shown electroluminescence ranging from blue-green to red. [, ]

Q3: What is the impact of a thiophene bridge on the performance of polymers containing dithienosilole and this compound units?

A3: Research indicates that incorporating a thiophene bridge between dithienosilole and bithiazole units can positively impact the photovoltaic performance of the resulting polymers. Specifically, the thiophene bridge leads to: []* Increased molecular weight and narrower polydispersity.* Enhanced planarity of the polymer backbone, promoting conjugation.* Improved crystallinity in the solid state.* Higher hole mobility, facilitating charge transport.* Better miscibility with fullerene acceptors commonly used in organic solar cells.

Q4: What are the observed morphological characteristics of polymers containing this compound and how do they relate to material properties?

A4: Studies using powder X-ray diffraction have revealed strong peaks associated with lamellar spacing and three-dimensional ordering in poly(4,4'-dinonyl-2,2'-bisoxazole), a structural analogue of the bithiazole polymer. This ordered structure is indicative of a semicrystalline morphology, which can influence charge transport properties in electronic devices. []

Q5: What challenges have been encountered in the development of LEDs using this compound-based polymers, and are there potential solutions?

A5: While this compound-based polymers show promise for LEDs, a significant challenge is the rapid degradation of diode current levels after light emission. This degradation is attributed to: []

Q6: Are there any notable electrochemical properties associated with this compound-containing polymers?

A6: Yes, polymers containing this compound typically exhibit reversible reduction behavior at potentials around -2.0 V. This property makes them n-dopable, meaning they can be chemically doped with electrons to enhance their conductivity. Such polymers have shown conductivities reaching approximately 10^2 S/cm. []

Q7: What synthetic approaches have been explored for incorporating this compound into polymers?

A7: Several synthetic strategies have been employed, including: [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Chloro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B183198.png)

![{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B183213.png)